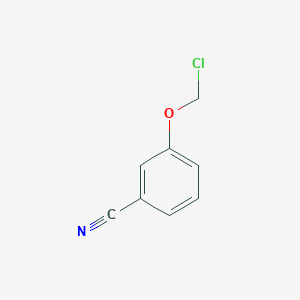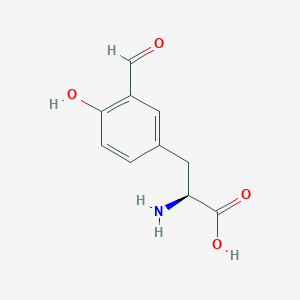
3-(Chloromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H6ClNO It is a derivative of benzonitrile, where a chlorine atom is attached to the methoxy group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethoxy)benzonitrile typically involves the chlorination of 3-methoxybenzonitrile. This can be achieved through the reaction of 3-methoxybenzonitrile with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
- Substituted benzonitriles
- Aldehydes or carboxylic acids
- Amines
Aplicaciones Científicas De Investigación
3-(Chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitrile-containing molecules on biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxy and chloro groups can also modulate the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
3-Chlorobenzonitrile: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
3-Methoxybenzonitrile:
4-Chloromethoxybenzonitrile: Positional isomer with the chlorine atom at the para position, resulting in different chemical properties.
Uniqueness: 3-(Chloromethoxy)benzonitrile is unique due to the presence of both the methoxy and chloro groups, which provide a distinct combination of reactivity and potential applications. This dual functionality allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-6-11-8-3-1-2-7(4-8)5-10/h1-4H,6H2 |
Clave InChI |
XXTQLQFMHLPGTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)



![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)





![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)
